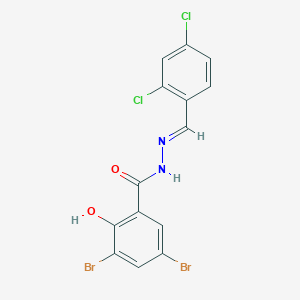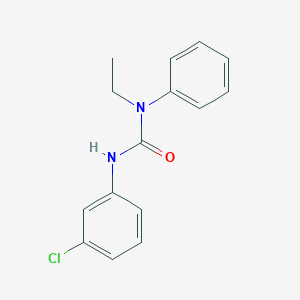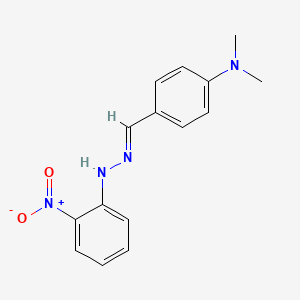
N'-(2-chlorobenzylidene)-2-(4-thiomorpholinyl)acetohydrazide
Vue d'ensemble
Description
N'-(2-chlorobenzylidene)-2-(4-thiomorpholinyl)acetohydrazide, also known as CTMA, is a chemical compound with potential applications in scientific research. CTMA has been shown to exhibit anti-inflammatory, antitumor, and antiviral properties, making it a promising candidate for further investigation.
Mécanisme D'action
The exact mechanism of action of N'-(2-chlorobenzylidene)-2-(4-thiomorpholinyl)acetohydrazide is not fully understood, but it is thought to involve the inhibition of various signaling pathways involved in inflammation, tumor growth, and viral replication. For example, N'-(2-chlorobenzylidene)-2-(4-thiomorpholinyl)acetohydrazide has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and immune responses. Additionally, N'-(2-chlorobenzylidene)-2-(4-thiomorpholinyl)acetohydrazide has been shown to inhibit the activity of various enzymes involved in tumor growth and viral replication, including topoisomerase II and neuraminidase.
Biochemical and Physiological Effects:
N'-(2-chlorobenzylidene)-2-(4-thiomorpholinyl)acetohydrazide has been shown to exhibit a number of biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines and chemokines, the inhibition of tumor growth, and the inhibition of viral replication. Additionally, N'-(2-chlorobenzylidene)-2-(4-thiomorpholinyl)acetohydrazide has been shown to induce apoptosis (programmed cell death) in cancer cells, suggesting that it may have potential as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N'-(2-chlorobenzylidene)-2-(4-thiomorpholinyl)acetohydrazide is that it has been shown to exhibit a number of different biological activities, making it a versatile compound for scientific research. Additionally, N'-(2-chlorobenzylidene)-2-(4-thiomorpholinyl)acetohydrazide has been shown to be relatively non-toxic, which is an important consideration for laboratory experiments. However, one limitation of N'-(2-chlorobenzylidene)-2-(4-thiomorpholinyl)acetohydrazide is that its mechanism of action is not fully understood, which may make it difficult to design experiments to investigate its effects.
Orientations Futures
There are a number of potential future directions for research on N'-(2-chlorobenzylidene)-2-(4-thiomorpholinyl)acetohydrazide. One area of interest is the development of N'-(2-chlorobenzylidene)-2-(4-thiomorpholinyl)acetohydrazide derivatives with improved activity and selectivity. Additionally, further investigation of the mechanism of action of N'-(2-chlorobenzylidene)-2-(4-thiomorpholinyl)acetohydrazide may provide insights into its potential therapeutic applications. Finally, the development of animal models to investigate the in vivo effects of N'-(2-chlorobenzylidene)-2-(4-thiomorpholinyl)acetohydrazide may be an important step towards its eventual clinical use.
Applications De Recherche Scientifique
N'-(2-chlorobenzylidene)-2-(4-thiomorpholinyl)acetohydrazide has been shown to exhibit anti-inflammatory, antitumor, and antiviral properties, making it a promising candidate for further investigation. In particular, N'-(2-chlorobenzylidene)-2-(4-thiomorpholinyl)acetohydrazide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, suggesting that it may have potential as a therapeutic agent for inflammatory diseases. Additionally, N'-(2-chlorobenzylidene)-2-(4-thiomorpholinyl)acetohydrazide has been shown to inhibit the growth of cancer cells in vitro and in vivo, indicating that it may have potential as an anticancer agent. Finally, N'-(2-chlorobenzylidene)-2-(4-thiomorpholinyl)acetohydrazide has been shown to exhibit antiviral activity against a number of viruses, including influenza A virus and herpes simplex virus, suggesting that it may have potential as an antiviral agent.
Propriétés
IUPAC Name |
N-[(E)-(2-chlorophenyl)methylideneamino]-2-thiomorpholin-4-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3OS/c14-12-4-2-1-3-11(12)9-15-16-13(18)10-17-5-7-19-8-6-17/h1-4,9H,5-8,10H2,(H,16,18)/b15-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYFGMYDBMKOTQ-OQLLNIDSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC(=O)NN=CC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSCCN1CC(=O)N/N=C/C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(2-chlorophenyl)methylideneamino]-2-thiomorpholin-4-ylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-benzylchromeno[3,4-d][1,2,3]triazol-4(2H)-one](/img/structure/B3837267.png)


![2-(4-bromophenyl)-2-oxoethyl 4-oxo-4-[(4-phenoxyphenyl)amino]butanoate](/img/structure/B3837294.png)
![2-bromo-N'-[(5-nitro-2-furyl)methylene]benzohydrazide](/img/structure/B3837301.png)

![3-[4-(4-ethoxyphenyl)-2-oxo-3-cyclohexen-1-yl]propanoic acid](/img/structure/B3837308.png)


![1-[3-(4-isopropylphenyl)acryloyl]-4-(4-nitrophenyl)piperazine](/img/structure/B3837320.png)
![4-fluoro-N'-[(5-nitro-2-furyl)methylene]benzohydrazide](/img/structure/B3837328.png)
![1-[3-(4-isopropylphenyl)acryloyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B3837330.png)
